3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
Brand Name: Vulcanchem
CAS No.: 7190-83-2
VCID: VC2157591
InChI: InChI=1S/C11H8N4S/c16-10-7-6-9-12-13-11(15(9)14-10)8-4-2-1-3-5-8/h1-7H,(H,14,16)
SMILES: C1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3
Molecular Formula: C11H8N4S
Molecular Weight: 228.28 g/mol

3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

CAS No.: 7190-83-2

Cat. No.: VC2157591

Molecular Formula: C11H8N4S

Molecular Weight: 228.28 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol - 7190-83-2

Specification

CAS No. 7190-83-2
Molecular Formula C11H8N4S
Molecular Weight 228.28 g/mol
IUPAC Name 3-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Standard InChI InChI=1S/C11H8N4S/c16-10-7-6-9-12-13-11(15(9)14-10)8-4-2-1-3-5-8/h1-7H,(H,14,16)
Standard InChI Key ZFSRIRQNMXGKGG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3
Canonical SMILES C1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3

Introduction

Chemical Structure and Properties

3-Phenyl triazolo[4,3-b]pyridazine-6-thiol belongs to the broader class of triazolopyridazine derivatives, which feature a fused ring system combining a triazole and pyridazine moiety. This particular compound is characterized by a phenyl substituent at position 3 and a thiol group at position 6, creating a molecule with unique chemical properties.

Structural Characteristics

The core structure consists of a fused triazolo-pyridazine system with specific substitution patterns. Based on analysis of related compounds, the following structural features can be identified:

  • A triazolo[4,3-b]pyridazine bicyclic core, containing four nitrogen atoms in specific positions

  • An unsubstituted phenyl ring at position 3

  • A thiol (SH) functional group at position 6

This arrangement creates a molecule with multiple nitrogen atoms in the heterocyclic core, contributing to its potential hydrogen-bonding capabilities and electronic properties.

Physical and Chemical Properties

Table 1: Key Properties of 3-Phenyl triazolo[4,3-b]pyridazine-6-thiol

PropertyValue
Molecular FormulaC11H8N4S
Molecular Weight228.27 g/mol
AppearanceTypically a crystalline solid
Functional GroupsThiol, heterocyclic nitrogen
Hydrogen Bond Acceptors4 (nitrogen atoms)
Hydrogen Bond Donors1 (thiol group)

The presence of the thiol group imparts specific reactivity patterns, including potential for oxidation, alkylation, and metal coordination. The nitrogen-rich heterocyclic system contributes to the compound's ability to participate in hydrogen bonding and coordinate with biological targets.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 3-Phenyl triazolo[4,3-b]pyridazine-6-thiol typically follows pathways similar to those used for related triazolopyridazine derivatives. Based on synthetic routes for similar compounds, a general approach may involve:

  • Formation of an appropriate pyridazine precursor

  • Introduction of the triazole ring through cyclization reactions

  • Incorporation of the thiol functionality at position 6

  • Final purification steps to achieve the desired compound

Comparative Synthesis

The synthetic pathway would share similarities with those utilized for compounds like 3-(4-methylphenyl)- triazolo[4,3-b]pyridazine-6-thiol and 3-(4-Ethoxyphenyl)- triazolo[4,3-b]pyridazine-6-thiol, which differ primarily in the substitution pattern on the phenyl ring .

The preparation of these heterocyclic systems often employs reactions like hydrazine condensation, ring closure reactions involving hydrazides, and transformations of chlorinated intermediates to thiol derivatives through nucleophilic substitution reactions .

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of 3-Phenyl triazolo[4,3-b]pyridazine-6-thiol would typically involve multiple spectroscopic techniques:

NMR Spectroscopy

1H NMR spectroscopy would reveal characteristic signals for:

  • Aromatic protons from the phenyl ring (typically in the range of δ 7.3-8.0 ppm)

  • Protons from the pyridazine portion of the fused ring system

  • The thiol proton (typically appearing as a singlet, potentially at δ 3.5-4.5 ppm)

13C NMR would provide confirmation of the carbon framework, with signals corresponding to the aromatic carbons, heterocyclic carbons, and the carbon bearing the thiol group .

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight (expected at approximately 228.27 g/mol) and provide fragmentation patterns characteristic of the triazolopyridazine scaffold and the thiol functionality.

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • S-H stretching (typically in the region of 2550-2600 cm-1)

  • C=N stretching vibrations from the heterocyclic system

  • Aromatic C=C stretching bands from the phenyl ring

X-ray Crystallography

For definitive structural confirmation, X-ray crystallography would provide precise information about bond lengths, angles, and three-dimensional arrangement, including any intermolecular interactions in the solid state.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 3-Phenyl triazolo[4,3-b]pyridazine-6-thiol would be influenced by several structural features:

  • The nitrogen-rich heterocyclic core, facilitating hydrogen bonding and electrostatic interactions

  • The phenyl substituent, contributing hydrophobic interactions

  • The thiol functional group, offering opportunities for covalent binding and metal coordination

Comparison with related compounds suggests that modifications to the phenyl ring (such as addition of methyl or ethoxy substituents) or transformations of the thiol group can significantly alter the biological profile, potentially enhancing selectivity or potency for specific targets.

Computational Studies and Molecular Modeling

Docking Simulations

Research on triazolopyridazine derivatives frequently employs docking simulations to predict binding affinities and interactions with target proteins. These computational approaches provide valuable insights into the potential efficacy in therapeutic applications.

For 3-Phenyl triazolo[4,3-b]pyridazine-6-thiol, molecular docking studies would likely focus on:

  • Orientation within binding pockets of potential target proteins

  • Key intermolecular interactions, particularly hydrogen bonding through the heterocyclic nitrogens

  • Potential for covalent binding through the thiol group

  • Hydrophobic contacts involving the phenyl ring

QSAR Analysis

Quantitative structure-activity relationship (QSAR) studies comparing 3-Phenyl triazolo[4,3-b]pyridazine-6-thiol with structurally related compounds would provide valuable insights into the relationship between chemical structure and biological activity, potentially guiding future optimization efforts.

Chemical Reactivity and Derivatization

Reactivity of the Thiol Group

The thiol functional group in 3-Phenyl triazolo[4,3-b]pyridazine-6-thiol represents a versatile handle for further chemical modifications:

  • Alkylation reactions to form thioethers

  • Oxidation to disulfides or sulfonic acids

  • Metal coordination

  • Formation of thioesters

These transformations provide opportunities for the development of a library of derivatives with potentially enhanced pharmaceutical properties.

Heterocyclic Scaffold Modifications

While maintaining the core structure, additional modifications to the triazolopyridazine scaffold could include:

  • Substitutions on the pyridazine ring

  • Modifications to the phenyl ring (halogenation, alkylation, etc.)

  • Introduction of additional functional groups

Such structural variations could fine-tune physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby influencing the compound's pharmacokinetic profile.

Research Applications and Future Directions

Current Research Focus

The development of triazolopyridazine derivatives like 3-Phenyl triazolo[4,3-b]pyridazine-6-thiol represents an active area in medicinal chemistry research. Current investigations focus on:

  • Exploration of structure-activity relationships

  • Target identification and validation

  • Optimization of pharmacokinetic properties

  • Development of synthetic methodologies

Future Research Opportunities

Several promising research directions for 3-Phenyl triazolo[4,3-b]pyridazine-6-thiol include:

  • Systematic derivatization to create focused libraries for biological screening

  • Detailed mechanistic studies to elucidate binding modes with biological targets

  • Investigation of potential applications beyond traditional pharmaceutical uses, such as in chemical biology as probe molecules

  • Exploration of metal complexes for potential therapeutic or diagnostic applications

  • Development of improved synthetic routes, particularly those amenable to scale-up and green chemistry principles

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